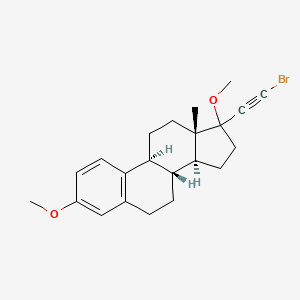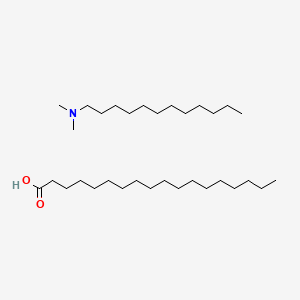
Stearic acid lauryldimethylamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stearic acid lauryldimethylamine salt is a compound formed by the reaction of stearic acid and lauryldimethylamine. Stearic acid is a saturated fatty acid commonly found in animal and plant fats, while lauryldimethylamine is a tertiary amine with a long hydrocarbon chain. The resulting salt combines the properties of both components, making it useful in various applications, particularly in the field of surfactants and emulsifiers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stearic acid lauryldimethylamine salt typically involves the neutralization reaction between stearic acid and lauryldimethylamine. The reaction can be carried out in an organic solvent or in an aqueous medium. The general reaction is as follows:
C18H36O2+C14H31N(CH3)2→C18H35O2N(CH3)2C14H31
Industrial Production Methods
Industrial production of this compound often involves the use of high-concentration anionic or nonionic surfactants to aid the intercalation process. The reaction is typically conducted at elevated temperatures with the reactants in a suspension or emulsion form . This method is convenient, economical, and environmentally friendly as it employs readily available reagents and water as the medium.
Chemical Reactions Analysis
Types of Reactions
Stearic acid lauryldimethylamine salt can undergo various chemical reactions, including:
Oxidation: The hydrocarbon chains can be oxidized to form carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols.
Substitution: The amine group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Stearic acid lauryldimethylamine salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the preparation of lipid-based nanoparticles for drug delivery.
Medicine: Utilized in the formulation of topical creams and ointments due to its skin-protectant properties.
Industry: Applied in the production of detergents, cosmetics, and personal care products.
Mechanism of Action
The mechanism of action of stearic acid lauryldimethylamine salt involves its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic substances. This property makes it an effective surfactant, reducing surface tension and stabilizing emulsions. The molecular targets include cell membranes and proteins, where it can disrupt lipid bilayers and alter protein conformation .
Comparison with Similar Compounds
Similar Compounds
Stearic acid: A saturated fatty acid used in various industrial applications.
Lauryldimethylamine: A tertiary amine used in the production of quaternary ammonium compounds.
N,N-Dimethyldodecylamine: Similar to lauryldimethylamine but with a shorter hydrocarbon chain.
Uniqueness
Stearic acid lauryldimethylamine salt is unique due to its combined properties of both stearic acid and lauryldimethylamine. This combination enhances its surfactant and emulsifying capabilities, making it more effective in stabilizing emulsions and reducing surface tension compared to its individual components.
Properties
CAS No. |
70715-12-7 |
|---|---|
Molecular Formula |
C32H67NO2 |
Molecular Weight |
497.9 g/mol |
IUPAC Name |
N,N-dimethyldodecan-1-amine;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C14H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h2-17H2,1H3,(H,19,20);4-14H2,1-3H3 |
InChI Key |
PTFXSPOKTOSTLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


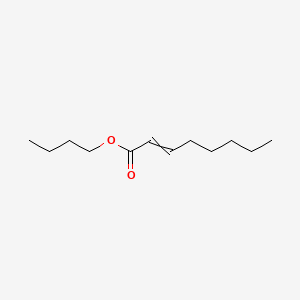

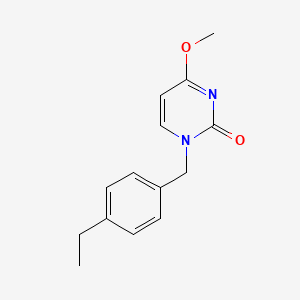
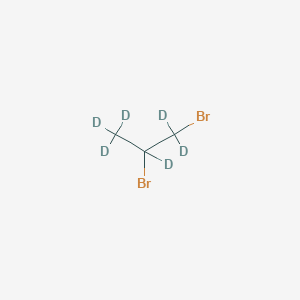

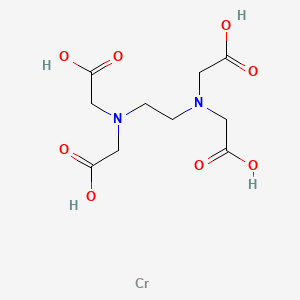

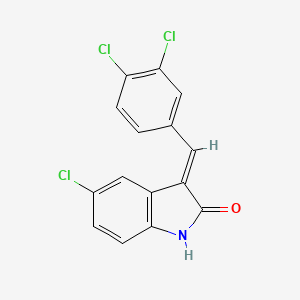

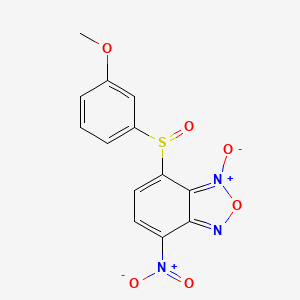
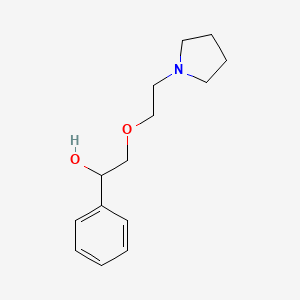
![2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline](/img/structure/B13758540.png)
![4-[(Z)-(4-bromo-7-methoxy-2-oxo-1H-indol-3-ylidene)amino]oxybutanoic acid](/img/structure/B13758546.png)
